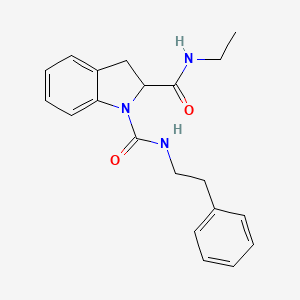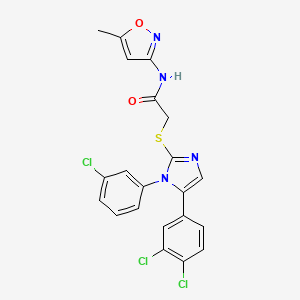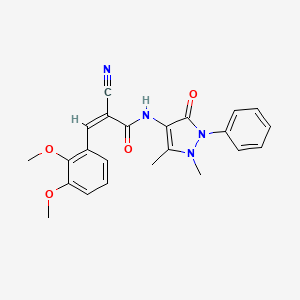
2-(4-Fluorophenyl)propan-1-ol
Vue d'ensemble
Description
2-(4-Fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11FO. It has a molecular weight of 154.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)propan-1-ol consists of a propanol group attached to a fluorophenyl group. The InChI code for this compound is 1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)propan-1-ol is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .Applications De Recherche Scientifique
Synthesis of Chromans
2-(4-Fluorophenyl)propan-1-ol is utilized in the synthesis of chromans, a class of organic compounds. This synthesis can be achieved through chromium tricarbonyl complexes or using specific rhodium(III) cations. This process highlights the compound's role in creating valuable chemical structures for further applications in various fields (Houghton, Voyle, & Price, 1980).
Antimicrobial Activity Studies
The compound has been part of the synthesis of novel organic compounds, specifically 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones. These synthesized compounds have been evaluated for their antimicrobial activities, indicating its potential in creating antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Pharmaceutical and Medical Research
In pharmaceutical research, derivatives of this compound have been studied for various potential clinical applications. These include the synthesis and evaluation of compounds in pharmacological models and their implications in medical research. However, details on specific applications within this domain are limited, keeping in line with the exclusion of drug usage and dosage information (Wise et al., 1987).
Synthesis of Platinum(II) Complexes
The compound plays a role in the synthesis of [1,2-diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) analogs. These complexes have been studied for their pharmacological properties such as aqueous solubility, lipophilicity, and cytotoxicity against various cell lines. This research is pivotal in understanding the compound's utility in creating complexes with potentially favorable pharmacokinetic properties (Würtenberger, Angermaier, Kircher, & Gust, 2013).
Chemical and Structural Analysis
The compound is also integral in the study of chemical structures and molecular interactions. It is involved in the synthesis of chalcone derivatives and their characterization through techniques like X-ray diffraction, FT-IR, and elemental analysis. These studies provide insights into the molecular geometry and intermolecular interactions of compounds derived from 2-(4-Fluorophenyl)propan-1-ol (Salian et al., 2018).
Safety and Hazards
Orientations Futures
While specific future directions for research on 2-(4-Fluorophenyl)propan-1-ol are not available, compounds with similar structures have been studied for their potential in various applications, including as antiviral, anti-inflammatory, and anticancer agents . This suggests that 2-(4-Fluorophenyl)propan-1-ol could also have potential applications in these areas.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGEPKOWMTQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propan-1-ol | |
CAS RN |
59667-20-8 | |
| Record name | 2-(4-fluorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)




![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)
![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)


![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)